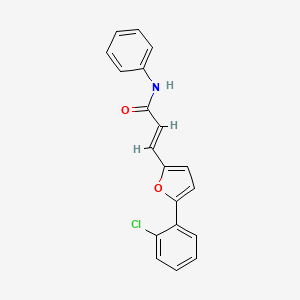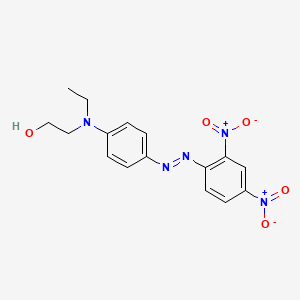
N-(3-chloro-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H12ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-chloro-2-methylaniline with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
Oxidation: 3-chloro-2-methylbenzoic acid
Reduction: N-(3-chloro-2-methylphenyl)propanamine
Substitution: 3-hydroxy-2-methylphenylpropanamide or 3-amino-2-methylphenylpropanamide
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It can be used in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)propanamide
- N-(3-chloro-2-methoxyphenyl)propanamide
- N-(3-chloro-2-ethylphenyl)propanamide
Comparison: N-(3-chloro-2-methylphenyl)propanamide is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, solubility, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
5360-93-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
SNNCKESIIASLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


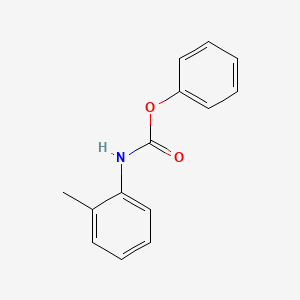
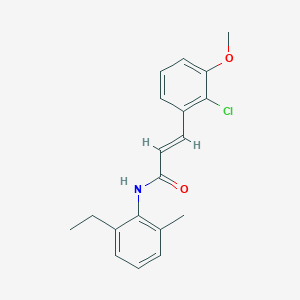
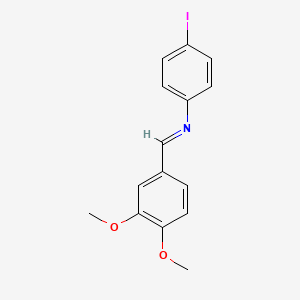

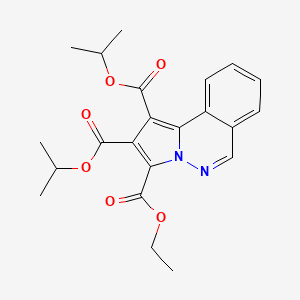
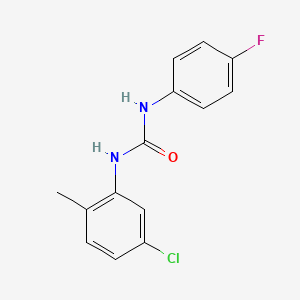
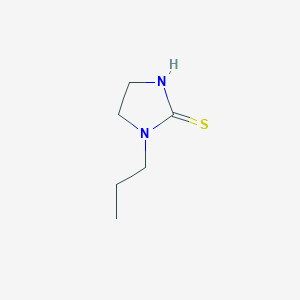
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
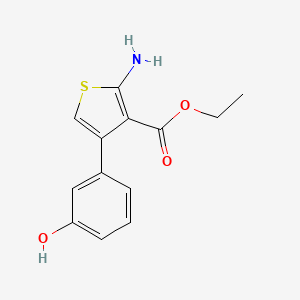
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

